molecular formula C16H14F3N3OS B292967 2-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide

2-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide

Cat. No. B292967
M. Wt: 353.4 g/mol
InChI Key: XIEFQWMNHKMFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide, also known as PTTC, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. PTTC is a thiosemicarbazone derivative that has been synthesized using different methods, and it exhibits promising biological activities.

Mechanism of Action

The mechanism of action of 2-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. 2-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide can inhibit the growth of cancer cells and induce apoptosis. 2-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has also been shown to inhibit the activity of certain enzymes, including topoisomerase II and cyclooxygenase-2. In vivo studies have demonstrated that 2-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide can reduce tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 2-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide is its potential as a lead compound for the development of new anti-cancer drugs. Its ability to inhibit the activity of topoisomerase II and induce apoptosis in cancer cells makes it a promising candidate for further investigation. However, one limitation of 2-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide. One area of interest is the development of new 2-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 2-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide's potential as a treatment for other diseases, such as inflammation and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of 2-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide involves the reaction of 2-acetylphenylhydrazine with 3-(trifluoromethyl)benzaldehyde followed by the addition of ammonium thiocyanate. The resulting product is then purified using column chromatography. Other methods of synthesis have also been reported, including the use of microwave irradiation and ultrasound-assisted synthesis.

Scientific Research Applications

2-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has been investigated for its potential applications in various scientific fields. In medicinal chemistry, 2-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has been studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. 2-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has also been investigated for its anti-inflammatory properties and its ability to inhibit the activity of certain enzymes.

properties

Molecular Formula

C16H14F3N3OS

Molecular Weight

353.4 g/mol

IUPAC Name

1-[(2-phenylacetyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C16H14F3N3OS/c17-16(18,19)12-7-4-8-13(10-12)20-15(24)22-21-14(23)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,21,23)(H2,20,22,24)

InChI Key

XIEFQWMNHKMFQL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NNC(=S)NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NNC(=S)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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